Hammerhead Ribozyme Loop Position Activity
At the single-stranded loop positions between stem I and stem II of the hammerhead ribozyme, substitution with 2'-amino-2'-deoxyguanosine resulted in only a 15-fold reduction in catalytic activity relative to the unmodified ribozyme, whereas substitution with either 2'-deoxyguanosine or 2'-fluoro-2'-deoxyguanosine caused at least a 150-fold reduction [1]. This represents a 10-fold retention of catalytic efficiency for 2AG compared to the alternative 2'-modifications at these functionally critical positions. The reduced activity was attributed primarily to decreases in kcat rather than Km changes [1]. In contrast, at the guanosine residue immediately 3' to stem II, both 2AG and 2'-deoxyguanosine maintained catalytic activity similar to the unmodified ribozyme, while the 2'-fluoro analog suffered a 15-fold reduction [1].
| Evidence Dimension | Catalytic activity (relative to unmodified ribozyme) at hammerhead ribozyme loop positions |
|---|---|
| Target Compound Data | 15-fold reduction in activity |
| Comparator Or Baseline | 2'-deoxyguanosine: ≥150-fold reduction; 2'-fluoro-2'-deoxyguanosine: ≥150-fold reduction; unmodified ribozyme: baseline (1× activity) |
| Quantified Difference | 10-fold higher retained catalytic activity vs. 2'-deoxyguanosine and 2'-fluoro-2'-deoxyguanosine |
| Conditions | Hammerhead ribozyme single-stranded loop residues between stem I and stem II; in vitro catalytic cleavage assay |
Why This Matters
This position-dependent, quantitative difference identifies 2AG as the only 2'-modified guanosine that maintains substantial ribozyme function at loop positions, making it the preferred probe when studying catalytic contributions of 2'-substituents.
- [1] Williams DM, Pieken WA, Eckstein F. Function of specific 2'-hydroxyl groups of guanosines in a hammerhead ribozyme probed by 2' modifications. Proc Natl Acad Sci U S A. 1992;89(3):918-921. View Source
